
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, a propyl group, and a phenylbenzylamine moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride typically involves the reaction of N-propyl-alpha-phenylbenzylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as automated synthesis and in-line monitoring, are often employed to enhance efficiency and quality control.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, toluene), base (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or neutral conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products
Substitution: Derivatives with new functional groups replacing the chloroethyl group.
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
科学的研究の応用
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical properties.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This compound may also modulate signaling pathways, affecting cell proliferation, apoptosis, or differentiation.
類似化合物との比較
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-methyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of a methyl group instead of a propyl group.
N-(2-Chloroethyl)-N-ethyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an ethyl group instead of a propyl group.
N-(2-Chloroethyl)-N-isopropyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an isopropyl group instead of a propyl group.
These compounds share similar reactivity and applications but may exhibit different pharmacokinetic and pharmacodynamic properties due to variations in their alkyl groups.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new compounds, investigation of biological processes, and development of therapeutic agents. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization in various fields.
特性
分子式 |
C18H23Cl2N |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H |
InChIキー |
BPYTZPUTMZNDSR-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)

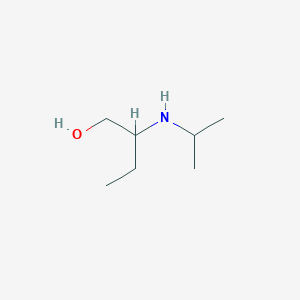
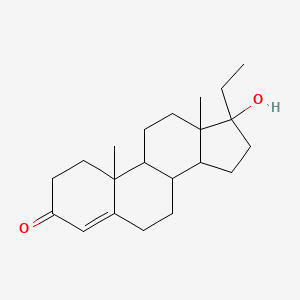
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
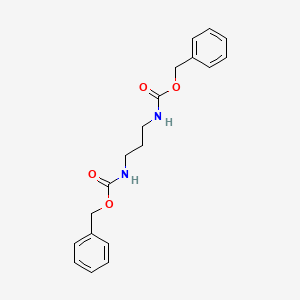
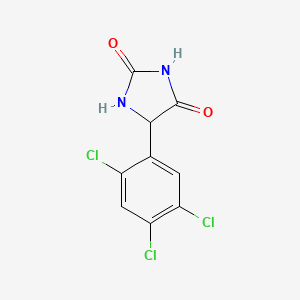
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
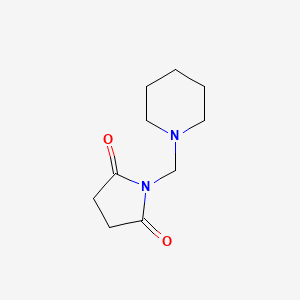


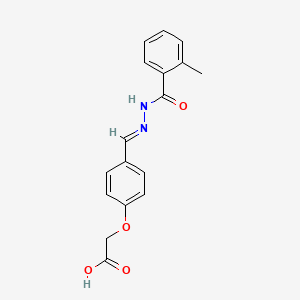
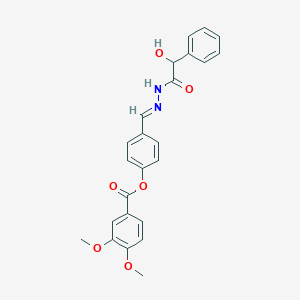
![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
